molecular formula C16H15BrCl2O3 B2463924 {3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol CAS No. 678551-57-0

{3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol

Cat. No.: B2463924
CAS No.: 678551-57-0
M. Wt: 406.1
InChI Key: OZSIPIDWPYJKPZ-UHFFFAOYSA-N
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Description

{3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol is a poly-substituted benzyl alcohol derivative with a complex aromatic framework. Its structure features:

  • Bromine at the 3-position of the benzene ring, enhancing electrophilic substitution resistance.
  • 3,4-Dichlorobenzyloxy substituent at the 4-position, contributing to steric bulk and lipophilicity.
  • Ethoxy group at the 5-position, which may improve solubility compared to smaller alkoxy groups (e.g., methoxy).

Properties

IUPAC Name

[3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrCl2O3/c1-2-21-15-7-11(8-20)5-12(17)16(15)22-9-10-3-4-13(18)14(19)6-10/h3-7,20H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSIPIDWPYJKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CO)Br)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol typically involves multiple steps:

    Etherification: The formation of an ether bond by reacting the brominated compound with 3,4-dichlorobenzyl alcohol.

    Ethoxylation: The addition of an ethoxy group to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new aromatic compounds with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Synthesis
The compound is being investigated as a lead structure for the synthesis of new therapeutic agents. Its bromine and dichlorobenzyl groups enhance biological activity, making it a candidate for targeting specific diseases such as cancer and bacterial infections.

Mechanism of Action
Research indicates that compounds with similar structures can inhibit specific enzymes involved in disease progression. For instance, studies have shown that phenolic compounds can act as inhibitors of certain kinases, which are crucial in cancer cell proliferation .

Case Study: Anticancer Activity
A study published in the European Journal of Medicinal Chemistry explored the anticancer properties of related compounds. It was found that derivatives of brominated phenols exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for further research into 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenylmethanol .

Agricultural Chemistry

Development of Agrochemicals
The compound is also being studied for its potential use in developing new agrochemicals. Its structural characteristics may enhance efficacy against pests and diseases, thereby improving crop yields.

Pesticidal Properties
Research has indicated that similar compounds can exhibit insecticidal and fungicidal properties. For example, studies have shown that phenolic compounds can disrupt the reproductive systems of pests, leading to effective pest control strategies .

Material Science

Incorporation into Advanced Materials
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenylmethanol may be utilized in the synthesis of advanced materials. Its properties could be leveraged to create innovative coatings or polymers with enhanced durability and resistance to environmental factors.

Case Study: Polymer Development
In a recent study on polymer composites, researchers incorporated brominated phenolic compounds to improve thermal stability and mechanical strength. The findings suggest that such modifications could lead to superior materials suitable for various industrial applications .

Biochemical Research

Studying Enzyme Interactions
The compound serves as a useful tool in biochemical research for studying enzyme interactions and biological pathways. By understanding how this compound interacts with specific enzymes, researchers can gain insights into metabolic processes.

Example: Enzyme Inhibition Studies
A series of experiments demonstrated that related compounds could inhibit key enzymes involved in metabolic pathways. This inhibition could lead to potential therapeutic applications in metabolic disorders .

Data Tables

Application Area Potential Benefits Research Findings
Pharmaceutical DevelopmentTargeting diseases (e.g., cancer)Significant cytotoxicity against cancer cell lines
Agricultural ChemistryEnhanced crop protectionEffective insecticidal properties observed
Material ScienceImproved durability and resistanceEnhanced thermal stability noted in polymer studies
Biochemical ResearchInsights into enzyme interactionsInhibition of key metabolic enzymes demonstrated

Mechanism of Action

The mechanism by which {3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzyloxy Group

Compound A : 2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol
  • Key Differences: 2-Fluorobenzyloxy replaces 3,4-dichlorobenzyloxy. Ethanolamine side chain (-NH-CH2-CH2-OH) instead of hydroxymethyl.
  • Implications: Reduced steric hindrance and lower molecular weight (fluoro vs. dichloro). Enhanced water solubility due to the ethanolamine moiety. Potential for altered biological activity (e.g., receptor binding).
Compound B : 5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine
  • Key Differences :
    • 1,3,4-Oxadiazol-2-amine ring replaces the hydroxymethyl group.
    • 2-Chloro-4-fluorobenzyloxy substituent.
  • Oxadiazole may enhance metabolic stability compared to alcohols. Fluorine and chlorine substituents modulate electronic effects (e.g., electron withdrawal).

Functional Group Modifications

Compound C : 1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone
  • Key Differences: Acetophenone (C=O) replaces the hydroxymethyl group. Bromomethyl substituent instead of ethoxy.
  • Implications :
    • Ketone group increases electrophilicity, altering reactivity in nucleophilic additions.
    • Bromomethyl may participate in alkylation reactions, unlike the ethoxy group.
Compound D : 3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile
  • Key Differences :
    • Nitrile (-CN) replaces hydroxymethyl.
    • 2,4-Dichlorobenzyloxy vs. 3,4-dichlorobenzyloxy.
  • Implications :
    • Nitrile’s strong electron-withdrawing nature reduces electron density on the aromatic ring.
    • Altered regiochemistry of substituents (2,4-dichloro vs. 3,4-dichloro) affects steric and electronic profiles.

Physicochemical and Pharmacological Trends

Property Target Compound Compound A Compound B
Molecular Formula C16H14BrCl2O3 C18H20BrFNO3 C17H14BrClFN3O3
Key Functional Groups -CH2OH -NH-CH2-CH2-OH Oxadiazol-2-amine
Substituent Halogens Br, 2×Cl Br, F Br, Cl, F
Predicted LogP ~3.5–4.0 ~2.8–3.2 ~3.0–3.5
  • Solubility: Ethanolamine (Compound A) and hydroxymethyl (Target) groups improve aqueous solubility compared to nitriles (Compound D) or ketones (Compound C).
  • Stability : Oxadiazole (Compound B) and nitrile (Compound D) groups may resist oxidative degradation better than alcohols.

Biological Activity

The compound {3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H22BrCl2N3O2
  • Molecular Weight : 499.2 g/mol
  • IUPAC Name : N-[[3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methyl]-3-imidazol-1-ylpropan-1-amine

The compound features a bromine atom, a dichlorobenzyl ether group, and an ethoxy substituent on a phenolic structure, which may contribute to its biological activities through various interactions with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The imidazole moiety can interact with metal ions in enzymes, potentially inhibiting their activity. This interaction is crucial for various biochemical pathways.
  • Cell Membrane Interaction : The compound may alter the permeability of cellular membranes, affecting cellular functions and signaling pathways.
  • Antioxidant Activity : The presence of multiple halogenated and methoxy groups may enhance the compound's ability to scavenge free radicals.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound 13Jurkat (T-cell leukemia)< 10Induces apoptosis
Compound 14A431 (epidermoid carcinoma)< 20Inhibits cell proliferation

These findings suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has shown that halogenated phenolic compounds often exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that this compound may possess significant antibacterial properties .

Case Studies

  • Case Study on Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry evaluated the effects of similar compounds on cancer cell lines. The results indicated that modifications in the phenolic structure led to enhanced potency against specific cancer types, supporting the hypothesis that structural variations significantly affect biological activity .
  • Case Study on Antimicrobial Efficacy :
    Another research effort focused on the antibacterial properties of halogenated phenols. The study found that the introduction of electron-withdrawing groups like bromine and chlorine increased the antimicrobial efficacy against resistant bacterial strains .

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